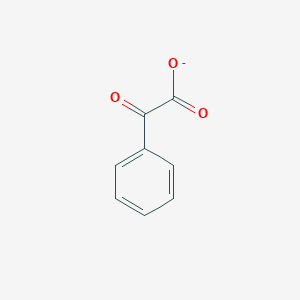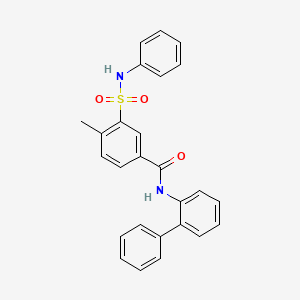
4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrase Isoenzymes
- Research by Supuran, Maresca, Gregáň, & Remko (2013) discovered that aromatic sulfonamides, similar in structure to the compound , exhibit nanomolar half maximal inhibitory concentration (IC50) against carbonic anhydrase (CA) isoenzymes, specifically hCA I, hCA II, hCA IV, and hCA XII. These findings suggest potential therapeutic applications in conditions where inhibition of these isoenzymes is beneficial (Supuran et al., 2013).
Structural and Molecular Analysis
- A study on the crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide, a related compound, by Etsè, Zaragoza, & Pirotte (2019), provided insights into the stability of these compounds through hydrogen bonding and oxygen-π stacking interactions. Such studies are crucial in understanding the physical and chemical properties of benzamide derivatives (Etsè et al., 2019).
Anticancer Evaluation
- Ravinaik, Rao, Rao, Ramachandran, & Reddy (2021) synthesized and evaluated a series of substituted N-phenylbenzamides for anticancer activity against various cancer cell lines. Their findings suggest that compounds structurally related to 4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide could have significant anticancer properties (Ravinaik et al., 2021).
Antimicrobial Studies
- Lahtinen, Kudva, Hegde, Bhat, Kolehmainen, Nonappa, Venkatesh, & Naral (2014) conducted antimicrobial studies on sulfanilamide derivatives, which are structurally similar. They evaluated antibacterial and antifungal activities against various strains, providing a basis for potential antimicrobial applications of benzamide derivatives (Lahtinen et al., 2014).
Electrophysiological Activity
- Lambert, Hamoir, Hermans, & Poupaert (1995) synthesized benzamide analogues and evaluated their anticonvulsant activity. Their research contributes to understanding the electrophysiological properties of such compounds, which could be useful in developing new therapeutic agents for neurological disorders (Lambert et al., 1995).
Polymer Synthesis
- Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama (2002) researched the synthesis of block copolymers containing aramide with low polydispersity, employing benzamide derivatives in the process. This highlights the compound's potential application in materials science and polymer chemistry (Yokozawa et al., 2002).
Eigenschaften
Produktname |
4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide |
|---|---|
Molekularformel |
C26H22N2O3S |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
4-methyl-N-(2-phenylphenyl)-3-(phenylsulfamoyl)benzamide |
InChI |
InChI=1S/C26H22N2O3S/c1-19-16-17-21(18-25(19)32(30,31)28-22-12-6-3-7-13-22)26(29)27-24-15-9-8-14-23(24)20-10-4-2-5-11-20/h2-18,28H,1H3,(H,27,29) |
InChI-Schlüssel |
OQFIPAIYXFPOMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethylcarbamoyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B1224751.png)
![4-Methyl-3-[[1-oxo-2-(4-oxo-3-quinazolinyl)ethyl]amino]benzoic acid methyl ester](/img/structure/B1224752.png)
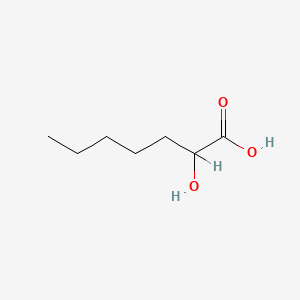
![3-(4-Ethyl-1-piperazinyl)-5-methylpyridazino[3,4-b][1,4]benzoxazine](/img/structure/B1224756.png)
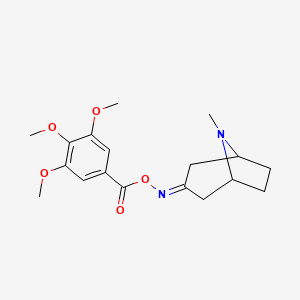
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B1224759.png)
![5-bromo-N-[2-(4-fluorophenyl)-2-(4-morpholinyl)ethyl]-2-furancarboxamide](/img/structure/B1224761.png)
![7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B1224762.png)
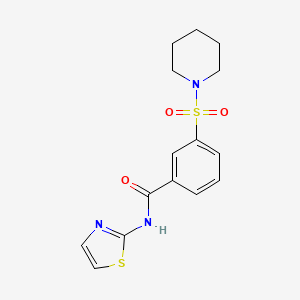
![2-[[[3-[2-(4-Methylphenyl)sulfonylethylthio]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1224768.png)
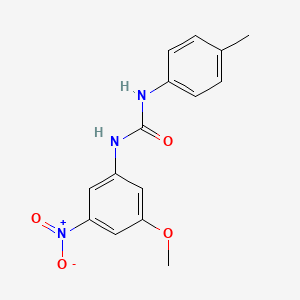
![N-cyclohexyl-2-[(8-methoxy-6-oxo-3-benzo[c][1]benzopyranyl)oxy]acetamide](/img/structure/B1224772.png)
![1-[5-(5-chloro-2-methylphenyl)-2-furanyl]-N-[4-(4-morpholinyl)phenyl]methanimine](/img/structure/B1224773.png)
